molecular formula C9H10ClFN2O5 B2485114 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride CAS No. 2171792-03-1

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride

Cat. No. B2485114
CAS RN: 2171792-03-1
M. Wt: 280.64
InChI Key: RTKCJJOWZBUDCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, utilizing Mannich reactions, which are a form of aminoalkylation, and are typically used to synthesize compounds with potential biological activity. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural motif, are synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride, and various ketone components, yielding products in the 87-98% range (E. Mete, H. Gul, C. Kazaz, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride often involves complex aromatic systems with substituents that significantly influence their chemical behavior and properties. For example, the study on recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates to 2-acylamino-5-amino-4-aryl-3-cyanothiophenes demonstrates the intricate interactions between various functional groups (Ludmila A. Rodinovskaya, A. M. Shestopalov, K. S. Chunikhin, 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride are diverse, including reactions like the Lossen rearrangement, which is used for the synthesis of hydroxamic acids and ureas from carboxylic acids. This demonstrates the compound's reactive versatility and the ability to undergo transformation into a variety of bioactive molecules (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For example, polymorphism in pharmaceutical compounds can significantly affect their solubility and, consequently, bioavailability (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity with various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, are essential for their application in synthetic chemistry and drug development. The protective group strategy using the 3-nitro-2-pyridinesulfenyl (Npys) group for the protection and activation of amino and hydroxyl groups for peptide synthesis illustrates the innovative approaches in modifying the chemical properties of amino acids for specific applications (R. Matsueda, R. Walter, 2009).

Scientific Research Applications

  • Asymmetric Synthesis and Derivatization :

    • The compound has been used in the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, demonstrating its utility in producing specialized amino acids (Monclus, Masson, & Luxen, 1995).
    • It also finds application in fluorescence derivatization of amino acids, indicating its potential in creating fluorescent amino acid derivatives for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
  • Antimalarial Activity and Synthesis of Derivatives :

    • Research on the synthesis of amino acid ester derivatives containing 5-fluorouracil highlighted the compound's role in creating potential antitumor agents (Xiong et al., 2009).
    • Another study focused on synthesizing and evaluating novel compounds for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's versatility in medicinal chemistry (Subudhi & Sahoo, 2011).
  • Solid-Phase Synthesis and Structural Characterization :

    • Solid-phase synthesis of optically active substituted 2-aminofuranones using an activated carbonate linker indicates the compound's application in organic synthesis (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).
    • Structural characterization studies, like the synthesis and characterization of 2-(2,5-diamino phenyl)ethanol, showcase its utility in developing novel chemical entities (Zhao De-feng, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O5.ClH/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17;/h1,3,6,13H,2,11H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCJJOWZBUDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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